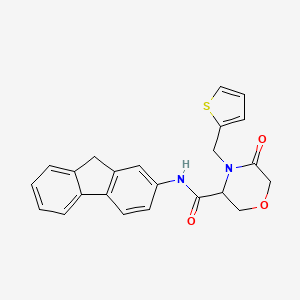
Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , Ethyl 4-(((2-methoxy-5-methylphenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate, is a complex organic molecule that appears to be related to the field of heterocyclic chemistry. While the provided papers do not directly discuss this compound, they do provide insights into similar heterocyclic compounds and their synthesis, which can be informative for understanding the compound of interest.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves cyclocondensation reactions, as seen in the first paper, where a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using ultrasound irradiation to achieve high regioselectivity and yields ranging from 71-92% . This method also significantly reduced reaction times, with compounds being obtained after just 10-12 minutes of irradiation . Although the target compound is not a pyrazole, the principles of cyclocondensation and the use of ultrasound irradiation could potentially be applied to its synthesis.
Molecular Structure Analysis
The structure of heterocyclic compounds can be complex, and crystallographic data is often used to support the structural claims, as mentioned in the first paper . While the exact molecular structure of the target compound is not provided, it is likely that similar analytical techniques would be used to confirm its structure, given its complexity and the presence of multiple functional groups.
Chemical Reactions Analysis
The second paper discusses the reactivity of pyridazines towards ethoxycarbonyl radicals, which are generated by the redox decomposition of oxyhydroperoxide of ethylpyruvate . This type of homolytic substitution was used for the synthesis of various pyridazine carboxylic acid esters, demonstrating the reactivity of pyridazine rings under radical conditions . The target compound, being a pyridazine derivative, may also undergo similar reactions, which could be useful for further functionalization or for the synthesis of related compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of the target compound can be inferred from the behavior of similar compounds. For example, the solubility, melting points, and stability of the compound could be similar to those of the pyrazole and pyridazine derivatives mentioned in the papers . Additionally, the presence of an ester group in the compound suggests that it would have certain ester-like properties, such as hydrolysis under basic or acidic conditions.
科学的研究の応用
Antioxidant Capacity Assessment
The compound has been associated with the study of antioxidant capacity assays, specifically the ABTS/PP decolorization assay. Researchers have elucidated the reaction pathways of this assay, discovering that some antioxidants can form coupling adducts with ABTS•+, while others undergo oxidation without coupling. These findings highlight the compound's relevance in antioxidant research and the need for further investigation into the specificity and relevance of oxidation products in these assays (Ilyasov et al., 2020).
Novel Synthesis Methods
The compound has been involved in the review of novel synthesis methods for pharmaceutical impurities of proton pump inhibitors like omeprazole. These novel synthesis methods have led to the development of impurities that can be used as standard impurities for further research, indicating its role in improving the understanding and development of pharmaceuticals (Saini et al., 2019).
Analytical Methods in Antioxidant Activity Determination
The compound has been cited in the context of determining antioxidant activity, where various tests and methodologies are critically presented. These methods are crucial for assessing the kinetics or reaching the equilibrium state of reactions involving antioxidants, providing a foundation for further applications in food engineering, medicine, and pharmacy (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
ethyl 4-(2-methoxy-5-methylphenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O7S/c1-5-30-22(26)21-18(13-20(25)24(23-21)16-9-6-14(2)7-10-16)31-32(27,28)19-12-15(3)8-11-17(19)29-4/h6-13H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INRATQYKMJSOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=CC(=C2)C)OC)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-fluorophenyl)(4-phenylpiperazin-1-yl)methyl]-1-(2-furylmethyl)-4-hydroxy-6-methylpyridin-2(1H)-one](/img/structure/B2507073.png)

![(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B2507075.png)


![3-(Oxan-4-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo-[4,3-a][1,3]diazepine](/img/structure/B2507079.png)

![7-Ethyl-3,4,9-trimethyl-1-propan-2-yl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2507081.png)




![6-(3,5-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-{4-[1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isopropylacetamide](/img/structure/B2507096.png)